1,3-dihydroxy-2-(hydroxymethyl)propan-2-aminium 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics |
|---|---|
CAS No. |
74103-07-4 |
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |
InChI Key |
BWHLPLXXIDYSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |
Appearance |
Solid powder |
Other CAS No. |
74103-07-4 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |
Origin of Product |
United States |
Stereochemistry and Enantiomeric Research
Racemic Mixture Composition and Enantiomeric Forms (R-(+) and S-(-))
Ketorolac (B1673617) tromethamine is a chiral molecule and is commercially available as a 1:1 racemic mixture of its two enantiomers: the S-(-) and R-(+) forms. researchgate.netfda.gov The presence of a chiral center within its structure gives rise to these two stereoisomers, which are non-superimposable mirror images of each other. researchgate.net While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different, leading to distinct pharmacological profiles. researchgate.net The S-enantiomer is largely responsible for the primary analgesic and anti-inflammatory effects of the drug. fda.govdrugbank.comnih.gov
| Property | S-(-)-Ketorolac | R-(+)-Ketorolac |
| Primary Activity | Analgesic, Cyclooxygenase (COX) Inhibition nih.govnih.gov | Rac1 and Cdc42 GTPase Inhibition medchemexpress.comnih.gov |
| Potency on COX Enzymes | Potent inhibitor of COX-1 and COX-2 nih.gov | >100-fold less active on both COX subtypes nih.gov |
| Half-life in Humans | Approximately 2.5 hours fda.govdrugbank.com | Approximately 5 hours fda.govdrugbank.com |
Enantiomer-Specific Biological Activity in Preclinical Models
Preclinical research has extensively investigated the distinct biological activities of the individual enantiomers of ketorolac, revealing a clear division of their primary mechanisms of action. researchgate.netnih.govmedchemexpress.comnih.gov
S-(-) Enantiomer: Cyclooxygenase Inhibition Research
The S-(-) enantiomer of ketorolac is the primary contributor to the drug's well-known analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Preclinical studies have demonstrated that (S)-ketorolac is a potent inhibitor of both COX-1 and COX-2 enzymes. nih.gov In contrast, the (R)-enantiomer is significantly less active in this regard, exhibiting over 100-fold less activity on both COX subtypes. nih.gov In animal models, the (S)-enantiomer was found to be about 30-fold more potent than the (R)-enantiomer in a rat gait test for analgesia. nih.gov The analgesic and anti-inflammatory potencies of ketorolac and its enantiomers are highly correlated, suggesting a common mechanism rooted in COX inhibition. psu.edu
R-(+) Enantiomer: Emerging Activities and Mechanistic Studies (e.g., Rac1 and Cdc42 GTPase Inhibition)
While the S-(-) enantiomer is responsible for COX inhibition, the R-(+) enantiomer has been identified as having distinct and emerging biological activities. researchgate.netmedchemexpress.comnih.govaacrjournals.org Research has shown that R-(+)-ketorolac acts as an inhibitor of the Rho-family GTPases, specifically Rac1 and cell division control protein 42 (Cdc42). medchemexpress.comnih.govhealth.mil These GTPases are crucial in regulating cellular processes such as cell adhesion, migration, and invasion, which are critical in the context of cancer metastasis. nih.govaacrjournals.orgnih.gov
In preclinical models using ovarian cancer cells, R-(+)-ketorolac was found to be a robust inhibitor of growth factor-dependent activation of Cdc42 and Rac1. nih.gov It functions as an allosteric inhibitor, meaning it binds to a site on the GTPase other than the active site to modulate its activity. nih.govaacrjournals.org This inhibition of Rac1 and Cdc42 by R-(+)-ketorolac has been shown to reduce downstream signaling through p21-activated kinases (PAKs) and impede cellular behaviors critical for metastasis, such as the formation of filopodia. nih.govaacrjournals.org Notably, the S-(-) enantiomer does not exhibit these inhibitory effects on Rac1 and Cdc42. aacrjournals.org
| Enantiomer | Primary Target | Biological Effect in Preclinical Models |
| S-(-)-Ketorolac | Cyclooxygenase (COX) enzymes nih.gov | Potent inhibition of COX-1 and COX-2, leading to analgesic and anti-inflammatory effects. nih.govpsu.edu |
| R-(+)-Ketorolac | Rac1 and Cdc42 GTPases medchemexpress.comnih.gov | Inhibition of GTPase activation, leading to reduced cell adhesion, migration, and invasion in cancer cell models. nih.govaacrjournals.orgnih.gov |
Enantiomeric Interconversion in Biological Systems (Preclinical Studies)
In animal models such as mice and rats, a notable degree of interconversion has been observed. researchgate.netnih.gov For instance, when S-(-)-ketorolac was administered to mice, a significant portion was converted to the R-(+) form. nih.govnih.gov This interconversion was found to be higher in mice than in rats. nih.gov Conversely, in humans, the interconversion of ketorolac enantiomers is minimal. researchgate.netumich.edu Studies have shown very little to no conversion of the R-(+) enantiomer to the pharmacologically active S-(-) enantiomer. researchgate.net A small amount of conversion from the S-(-) to the R-(+) enantiomer has been reported in humans, but it is considered to be of a low percentage. researchgate.netumich.edu This lack of significant interconversion in humans underscores the distinct in vivo pharmacological profiles of the two enantiomers. nih.gov
Molecular Mechanisms of Action in Preclinical Contexts
Cyclooxygenase (COX) Enzyme System Inhibition
The principal mechanism underlying the therapeutic effects of ketorolac (B1673617) tromethamine is the inhibition of prostaglandin (B15479496) synthesis, achieved by competitively blocking the cyclooxygenase (COX) enzyme. newdrugapprovals.org This enzyme is responsible for converting arachidonic acid into precursors of prostaglandins (B1171923), prostacyclin, and thromboxanes. nih.govpediatriconcall.com By inhibiting this pathway, ketorolac reduces the levels of these inflammatory mediators. patsnap.comnih.gov
Research into Non-Selective COX-1 and COX-2 Inhibition
Preclinical research has firmly established that ketorolac tromethamine is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. cancer.govpatsnap.compediatriconcall.comnih.gov Both enzymes are blocked by ketorolac, which prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins. cancer.gov This non-selective inhibition is a characteristic shared with many first-generation NSAIDs. newdrugapprovals.org
In vitro studies using human recombinant COX-1 and COX-2 enzymes have quantified the inhibitory activity of ketorolac. This research demonstrates that ketorolac inhibits both isoforms, confirming its non-selective profile. nih.govtandfonline.com
Differential Roles and Inhibition Research of COX-1 and COX-2 Isoforms
The two primary COX isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is a constitutively expressed enzyme involved in producing prostaglandins that serve homeostatic functions, such as protecting the gastric mucosa and regulating renal blood flow. cancer.govoup.comopenanesthesia.org In contrast, the COX-2 isoform is typically inducible, with its expression being significantly upregulated at sites of inflammation and tissue injury, where it contributes to the synthesis of inflammatory prostaglandins. cancer.govoup.comopenanesthesia.org
Research into the differential inhibition of these isoforms by ketorolac indicates a relative selectivity for COX-1. nih.govtandfonline.comopenanesthesia.org An in vitro study measuring prostaglandin E(2) production determined that ketorolac was six times more active against COX-1 than COX-2. nih.govtandfonline.comresearchgate.net The half-maximal inhibitory concentrations (IC50) were found to be 0.02 µM for COX-1 and 0.12 µM for COX-2. nih.govtandfonline.comresearchgate.net This preferential inhibition of COX-1 is a key characteristic of ketorolac's pharmacological profile in preclinical models. openanesthesia.org
| Enzyme Isoform | IC50 (µM) | Relative Selectivity |
|---|---|---|
| COX-1 | 0.02 | 6-fold more active against COX-1 |
| COX-2 | 0.12 |
Prostaglandin Synthesis Modulation Mechanisms
The inhibition of COX-1 and COX-2 by ketorolac directly modulates the synthesis of prostaglandins. patsnap.compediatriconcall.com By blocking the active site of these enzymes, ketorolac prevents arachidonic acid from being converted into prostaglandin H2, the precursor for various other prostaglandins and thromboxanes. cancer.govnih.gov This leads to a significant reduction in the local production of prostaglandins, which are key mediators of inflammation, pain, and fever. cancer.govpatsnap.comnih.gov
Preclinical animal models have provided direct evidence of this mechanism.
Rabbit Models : In a rabbit model of ocular inflammation induced by lipopolysaccharide, topical administration of ketorolac resulted in nearly complete inhibition of prostaglandin E(2) (PGE(2)) production in the anterior chamber of the eye. nih.govtandfonline.com Another study in rabbits found that ketorolac significantly reduced endotoxin-induced increases in aqueous humor prostaglandin concentrations. nih.gov
Dog Models : In healthy dogs, a single dose of ketorolac tromethamine, administered intravenously or orally, caused a significant and reversible decrease in endogenous plasma PGE(2) concentrations. nih.gov
Sheep Models : In a study using pregnant sheep, ketorolac was shown to completely block ritodrine-stimulated production of prostaglandin F2 alpha (PGF2 alpha) in uterine tissues, further demonstrating its potent inhibitory effect on prostaglandin synthesis. nih.gov
| Animal Model | Finding | Prostaglandin Measured |
|---|---|---|
| Rabbit | Nearly complete inhibition of production in the anterior chamber. nih.govtandfonline.com | PGE(2) |
| Dog | Significant, reversible decrease in plasma concentrations. nih.gov | PGE(2) |
| Sheep | Complete blockage of stimulated production in uterine tissue. nih.gov | PGF2 alpha |
Prostaglandin-Independent Mechanisms in Animal and In Vitro Models
Modulation of Opioid Peptides/Receptors
The endogenous opioid system, which includes peptides like enkephalins and endorphins and their corresponding receptors (mu, delta, and kappa), is a critical pathway for pain modulation. nih.govmdpi.com Some analgesic drugs exert their effects by directly or indirectly interacting with this system. While ketorolac has been shown to have analgesic potency comparable to some opioids in certain contexts, preclinical evidence directly demonstrating that ketorolac modulates the release of endogenous opioid peptides or binds to opioid receptors is not well-established in the current body of research. This remains an area for further investigation to determine if such a mechanism contributes to its analgesic effects.
Inhibition of Serotonin (B10506) Release Pathways
Serotonin (5-HT) is a key neurotransmitter involved in descending pain modulation pathways, where it can have both inhibitory and excitatory effects on nociceptive signals. nih.govmdpi.com The modulation of serotonin release or its receptors is a mechanism of action for various analgesic and antidepressant medications. However, direct preclinical evidence from in vitro or animal models specifically demonstrating that ketorolac's mechanism of action involves the inhibition of serotonin release pathways is limited. The potential interaction between ketorolac and the serotonergic system is not currently considered a primary mechanism of its action and requires further scientific exploration.
N-methyl-D-aspartate (NMDA) Receptor Blockade Research
Preclinical investigations have explored the role of N-methyl-D-aspartate (NMDA) receptor antagonism in the analgesic effects of ketorolac tromethamine. Research in animal models suggests that ketorolac's mechanism of action extends beyond its well-established inhibition of cyclooxygenase (COX) enzymes and involves interaction with the NMDA receptor system, which is crucial for central sensitization and pain transmission.
In a study utilizing anesthetized Sprague-Dawley rats, intramuscular injection of ketorolac was found to attenuate jaw-closer muscle nociceptor discharge evoked by NMDA. This effect was observed at concentrations that did not produce local anesthetic-like properties, suggesting a specific interaction with NMDA receptors. Notably, the inhibitory effect of ketorolac on NMDA-evoked discharge did not appear to be linked to COX inhibition, as prostaglandin E2 concentrations in the masticatory muscles were not significantly decreased. These findings suggest that ketorolac, unlike some other NSAIDs such as naproxen, can antagonize NMDA-evoked nociceptor discharge in vivo.
Further supporting a central mechanism involving NMDA receptors, research on spinal wide dynamic range (WDR) neurons has shown that ketorolac can prevent or reduce the excitation induced by NMDA. An iontophoretic approach demonstrated that ketorolac applied before or after the start of NMDA ejection interfered with NMDA receptor activity on spinal neurons. This suggests that a central component of ketorolac's analgesic effect is mediated through its interaction with the NMDA receptor system at the spinal level.
Table 1: Preclinical Research on Ketorolac and NMDA Receptor Blockade
| Animal Model | Method | Key Findings | Reference |
|---|---|---|---|
| Sprague-Dawley Rats | Intramuscular injection and electrophysiological recording of jaw-closer muscle nociceptors | Ketorolac (0.5 mM) inhibited nociceptor discharge evoked by NMDA, an effect not observed with naproxen. This was independent of local anesthetic properties and did not significantly decrease prostaglandin E2 levels. | mdpi.com |
| Wistar Rats | Iontophoretic application to spinal wide dynamic range (WDR) neurons | Ketorolac prevented or reduced the excitation of WDR neurons induced by NMDA, suggesting interference with NMDA receptor activity. | nih.gov |
Influence on Substance P Signaling
Preclinical evidence suggests that ketorolac tromethamine may exert some of its analgesic and anti-inflammatory effects by modulating the signaling of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation. While the primary mechanism of ketorolac is the inhibition of prostaglandin synthesis, its interaction with the Substance P pathway indicates a broader spectrum of activity.
A study investigating the use of ketorolac tromethamine as a root canal irrigant in teeth with symptomatic irreversible pulpitis and apical periodontitis provided insights into its local effects on Substance P. In this model, which mimics a localized inflammatory state, the use of ketorolac as an irrigant was shown to control the expression of Substance P in the periapical tissue actascientific.com. This finding suggests that at the site of inflammation, ketorolac can directly or indirectly influence the release or activity of this pro-inflammatory neuropeptide.
Table 2: Preclinical Research on Ketorolac and Substance P Signaling
| Study Context | Key Finding | Implication | Reference |
|---|---|---|---|
| Endodontic treatment model of irreversible pulpitis | Ketorolac tromethamine used as a root canal irrigant controlled the expression of Substance P in the periapical tissue. | Suggests a localized modulatory effect of ketorolac on Substance P levels in an inflammatory environment. | actascientific.com |
Effects on Fatty Acid Amide Hydrolase (FAAH)
The potential interaction between ketorolac tromethamine and Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide, has been a subject of scientific interest. However, a review of the available preclinical literature reveals a lack of direct investigations into the effects of ketorolac on FAAH activity.
While numerous studies have explored the therapeutic potential of FAAH inhibitors for pain and inflammation, and have established the analgesic properties of ketorolac, there is currently no published preclinical research that specifically examines whether ketorolac acts as an inhibitor or modulator of FAAH. The primary mechanism of action for ketorolac is well-documented as the inhibition of COX-1 and COX-2 enzymes.
Future preclinical studies would be necessary to determine if any of ketorolac's pharmacological effects could be attributed to a direct or indirect influence on the FAAH enzyme and the broader endocannabinoid system. Such research could potentially uncover novel mechanisms of action for this widely used analgesic.
Nitric Oxide Synthesis Modulation
Preclinical research indicates that the analgesic properties of ketorolac tromethamine may be partially mediated through the modulation of nitric oxide (NO) synthesis. Nitric oxide is a signaling molecule with diverse physiological roles, including involvement in pain pathways and inflammation.
A study utilizing the pain-induced functional impairment model in the rat demonstrated the involvement of nitric oxide in the antinociceptive effect of ketorolac. In this model, intra-articular injection of NG-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthesis, significantly reduced the antinociceptive effect of systemically administered ketorolac nih.gov. This suggests that at least part of ketorolac's analgesic action is dependent on the local production of nitric oxide.
Furthermore, in vitro studies have shown that ketorolac can suppress the production of nitric oxide in cell models of inflammation. For instance, in a study of IL-1β-induced chondrocyte injury, treatment with ketorolac tromethamine was found to decrease the production of nitric oxide actascientific.com. This inhibitory effect on NO production in an inflammatory context may contribute to its anti-inflammatory and analgesic properties.
Table 3: Preclinical Research on Ketorolac and Nitric Oxide Synthesis Modulation
| Animal/Cell Model | Method | Key Findings | Reference |
|---|---|---|---|
| Wistar Rats | Pain-induced functional impairment model; intra-articular injection of L-NAME | Pretreatment with an inhibitor of nitric oxide synthesis reduced the antinociceptive effect of ketorolac. | nih.gov |
| ATDC5 cells (chondrocytes) | In vitro model of IL-1β-induced injury | Ketorolac tromethamine treatment suppressed the production of nitric oxide. | actascientific.com |
Cannabinoid Receptor Interaction Investigations
Preclinical studies have explored the potential for interactions between ketorolac tromethamine and the cannabinoid system in the modulation of pain. While ketorolac's primary mechanism is the inhibition of cyclooxygenase enzymes, research suggests a potential interplay with cannabinoid signaling pathways, which are also known to be involved in nociception.
An investigation into the antinociceptive interaction between the cannabinoid agonist WIN 55,212-2 and ketorolac in mice utilized the acetic acid-induced writhing test, a model of inflammatory visceral pain. The study found that both WIN 55,212-2 and ketorolac, when administered alone, produced dose-dependent antinociception. When co-administered systemically, isobolographic analysis revealed an additive interaction between the two compounds nih.gov. This additive effect suggests that the combination of a cannabinoid agonist and ketorolac may produce a greater analgesic response than either agent alone at the same doses.
Interestingly, in the radiant heat tail-flick test, a model of acute thermal pain, ketorolac was inactive, whereas WIN 55,212-2 produced a significant antinociceptive effect. The co-administration of ketorolac did not influence the antinociceptive effect of WIN 55,212-2 in this model nih.gov. These findings indicate that the interaction between ketorolac and the cannabinoid system may be specific to certain types of pain, particularly those with an inflammatory component.
Table 4: Preclinical Research on Ketorolac and Cannabinoid Receptor Interaction
| Animal Model | Pain Model | Key Findings | Reference |
|---|---|---|---|
| BALB/c Mice | Acetic acid-induced writhing test (inflammatory visceral pain) | Additive antinociceptive interaction observed between systemically co-administered WIN 55,212-2 and ketorolac. | nih.gov |
| BALB/c Mice | Radiant heat tail-flick test (acute thermal pain) | Ketorolac was inactive and did not influence the antinociceptive effect of WIN 55,212-2. | nih.gov |
Central Nervous System Actions in Preclinical Research
Preclinical research has provided evidence that ketorolac tromethamine exerts analgesic effects through actions within the central nervous system (CNS), in addition to its well-established peripheral anti-inflammatory mechanisms. These central actions appear to involve the modulation of key neurotransmitter systems and pain processing pathways at the spinal level.
Studies in animal models have demonstrated that ketorolac can have a central modulatory effect on opioid pharmacology. In a study on visceral nociception in rats, intravenous ketorolac was found to be a powerful potentiator of morphine antinociception. This synergistic effect was naloxone-reversible, indicating an interaction with the opioid system. Notably, in this model of acute visceral pain without a significant inflammatory component, ketorolac alone did not show significant antinociceptive properties, further suggesting a central mechanism of action that enhances opioid analgesia.
The interference with N-methyl-D-aspartate (NMDA) receptor activity on spinal neurons is another key aspect of ketorolac's central actions. As detailed in section 3.2.3, research has shown that ketorolac can reduce NMDA-induced excitation of spinal wide dynamic range (WDR) neurons. This suggests that ketorolac can achieve a central analgesic effect by modulating glutamatergic neurotransmission in the spinal cord, a critical component of central sensitization and pain amplification.
Table 5: Preclinical Research on Central Nervous System Actions of Ketorolac
| Animal Model | Key Findings | Implication | Reference(s) |
|---|---|---|---|
| Rats | Potentiation of morphine antinociception in a visceral pain model. | Suggests a central modulatory effect on opioid pharmacology, independent of peripheral anti-inflammatory action. | nih.gov |
| Rats | Prevention or reduction of NMDA-induced excitation of spinal WDR neurons. | Indicates a central analgesic mechanism involving interference with NMDA receptor activity at the spinal level. | nih.gov |
| General Animal Studies | Inhibition of cyclooxygenase in the central nervous system. | Contributes to analgesia by reducing prostaglandin synthesis in the spinal cord, which is involved in central sensitization. | unife.it |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetic Profiles in Animal Models
Ketorolac (B1673617) tromethamine's pharmacokinetic profile has been extensively studied in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These preclinical investigations are crucial for predicting its behavior in humans.
Ketorolac is rapidly and efficiently absorbed in several animal species, including mice, rats, cynomolgus monkeys, and rabbits, with the time to maximum plasma concentration (Tmax) generally being less than one hour following oral and intramuscular administration. nih.gov
Ocular penetration studies in rabbits have demonstrated that the route of administration significantly impacts the concentration of ketorolac in the aqueous and vitreous humor. nih.gov Anterior subconjunctival injections resulted in high but transient levels of the drug in both the aqueous and vitreous humor. nih.gov In contrast, posterior periocular injections led to considerably lower drug levels. nih.gov Topical administration resulted in relatively low aqueous humor concentrations and undetectable levels in the vitreous humor. nih.gov Intramuscular dosing did not lead to detectable ocular levels of ketorolac. nih.gov Further studies in a rabbit model of lipopolysaccharide-induced inflammation showed that topical ketorolac 0.45% effectively penetrates the eye. nih.gov In dogs undergoing cataract surgery, topical application of ketorolac 0.5% resulted in significantly higher median aqueous humor drug concentrations (1311.6 ng/mL) compared to diclofenac (B195802) 0.1% (284.9 ng/mL). vt.edu
The volume of distribution (Vd) of ketorolac varies among species. In dogs, the volume of distribution at steady state (Vdss) has been reported to be 1030.09 ± 620.50 mL/kg. researchgate.net Plasma protein binding of ketorolac is high across different species, ranging from 72.0% in mice to over 99% in humans. nih.gov In dogs, the serum protein binding was found to be 75.8 ± 2.9%. researchgate.net A study in a rat model using HPLC analysis showed that the highest protein binding of ketorolac was 89.72% and 95.07% for intra-peritoneal doses of 100µg/ml and 200µg/ml, respectively. dujps.com
Interactive Table: Ocular Penetration of Ketorolac in Rabbits
| Administration Route | Aqueous Humor Concentration | Vitreous Humor Concentration |
|---|---|---|
| Anterior Subconjunctival | High | High (short-lived) |
| Posterior Periocular | Much Lower | Much Lower |
| Topical | Relatively Low | Undetectable |
| Intramuscular | Undetectable | Undetectable |
Ketorolac is a racemic mixture of (-)S and (+)R enantiomers, with the S-enantiomer being primarily responsible for its pharmacological activity. nih.govumich.edu Preclinical studies have revealed significant differences in the pharmacokinetics of these enantiomers. The kinetics and interconversion of the enantiomers are species- and dose-dependent. nih.gov
In both mice and rats, interconversion from the S-enantiomer to the R-enantiomer occurs to a greater extent than the reverse. nih.gov This interconversion is more pronounced in mice than in rats. nih.gov When the S-enantiomer was administered to mice, 71% of the area under the concentration-time curve (AUC) was attributed to the R-enantiomer, compared to only 12% in rats. nih.gov
Generally, the plasma half-life of the S-enantiomer is shorter, and its clearance is greater than that of the R-enantiomer. nih.gov This leads to lower plasma concentrations of the pharmacologically active S-enantiomer. umich.edu The more rapid clearance of the S-enantiomer suggests that pharmacokinetic predictions based on the racemic mixture may overestimate the duration of the pharmacological effect. umich.edunih.gov
Interactive Table: Enantiomer-Specific Pharmacokinetic Parameters
| Parameter | S-Enantiomer | R-Enantiomer | Species |
|---|---|---|---|
| Clearance | Higher | Lower | General Finding nih.gov |
| Half-Life | Shorter | Longer | General Finding nih.gov |
| Interconversion (S to R) | 71% of AUC | - | Mice nih.gov |
| Interconversion (S to R) | 12% of AUC | - | Rats nih.gov |
The primary route of elimination for ketorolac and its metabolites is through the kidneys. nih.gov In preclinical animal models, the majority of the administered dose is excreted in the urine. nih.gov Following intravenous administration, radioactivity from labeled ketorolac was predominantly found in the urine, ranging from 78.9% in mice to 102% in cynomolgus monkeys. nih.gov
The metabolic profile of ketorolac varies among species. The main metabolites identified are p-hydroxyketorolac (B119894) and glucuronide conjugates of ketorolac. nih.govnih.gov The cynomolgus monkey's metabolic profile is similar to that of humans in terms of kinetics, but it does not produce the p-hydroxy metabolite. nih.gov The mouse is considered the most comparable species to humans in terms of metabolism. nih.govnih.gov The rat, however, excretes a significantly higher proportion of radioactivity in the feces and forms an additional unidentified metabolite. nih.gov Rabbits exhibit substantial presystemic metabolism, estimated at around 50%. nih.gov
Stereoselective metabolism has also been observed, with a greater degree of glucuronidation of the S-enantiomer, which may contribute to the differences in enantiomer-specific pharmacokinetics. umich.edunih.gov
Preclinical studies in animal models have demonstrated that ketorolac exhibits linear pharmacokinetics. nih.govdrugbank.com In mice, linear pharmacokinetics were observed after single oral doses ranging from 0.25 to 16 mg/kg. nih.gov This indicates that the area under the plasma concentration-time curve (AUC) is proportional to the administered dose within this range. drugbank.com The comparable clearance of ketorolac following oral, intramuscular, and intravenous administration further supports the observation of linear kinetics. drugbank.com
Pharmacodynamic Biomarkers in Preclinical Research
Ketorolac's anti-inflammatory and analgesic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923). drugbank.com Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation and pain, and its levels are often used as a pharmacodynamic biomarker to assess the efficacy of COX inhibitors like ketorolac. nih.govresearchgate.net
In a study on healthy dogs, a single intravenous or oral dose of ketorolac tromethamine caused a significant and reversible decrease in endogenous PGE2 production. nih.govnih.gov Specifically, after intravenous administration, plasma PGE2 levels were significantly lower at 1 and 24 hours post-treatment compared to pre-treatment levels. nih.govnih.gov Following oral administration, a significant reduction in plasma PGE2 was observed at 1 hour, with levels remaining significantly lower than baseline at 24 hours. nih.govnih.gov
In a rabbit model of ocular inflammation, ketorolac 0.45% was shown to achieve greater inhibition of PGE2 in the aqueous humor compared to nepafenac (B1678188) 0.1% and bromfenac (B1205295) 0.09% in cataract surgery patients. researchgate.net
Inflammatory Cytokine Modulation (e.g., TNFα, IL-6)
Preclinical research indicates that ketorolac tromethamine exerts its anti-inflammatory effects in part by modulating the expression of key inflammatory mediators. In an in vitro model of osteoarthritis using IL-1β-induced ATDC5 chondrocyte cells, treatment with ketorolac tromethamine was shown to suppress the inflammatory response. nih.gov While the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, the downstream effects on cytokine pathways are a critical area of investigation. For instance, studies have demonstrated that ketorolac can suppress interleukin-1b (IL-1β) levels in aging articular chondrocytes. nih.gov Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade, mediating synovial inflammation and tissue destruction by inducing proteases and other cytokines. mdpi.com The modulation of these signaling molecules is a key aspect of the pharmacodynamic profile of anti-inflammatory agents. Research on other NSAIDs has shown a reduction in inflammatory markers, which supports the principle that controlling the expression of cytokines is a crucial component of their therapeutic action. nih.gov
Matrix Metallopeptidase (MMP) Expression Analysis
Matrix metallopeptidases (MMPs) are enzymes that play a crucial role in the degradation of extracellular matrix components, such as collagen, a process that is pathologically accelerated in conditions like osteoarthritis. nih.govmmp3.hu Preclinical studies have investigated the effect of ketorolac tromethamine on the expression of these enzymes.
In a study involving an in vitro model of osteoarthritis with IL-1β-induced ATDC5 cells, treatment with ketorolac tromethamine demonstrated a notable regulatory effect on MMP expression. nih.gov Specifically, the upregulation of MMP1 and MMP13 induced by IL-1β was significantly reversed by the application of ketorolac. nih.gov This suggests that ketorolac can mitigate the degradation of the extracellular matrix by downregulating the expression of these key collagenases. nih.gov The findings from this preclinical model are consistent with broader research on NSAIDs, which indicates that these drugs can lead to a reduction in MMP levels, with MMP-3 in particular being identified as a sensitive marker for treatment effects in clinical settings. nih.gov
Table 1: Effect of Ketorolac Tromethamine on MMP Expression in IL-1β-Induced ATDC5 Cells
| Protein | Effect of IL-1β Induction | Effect of Ketorolac Tromethamine Treatment | Reference |
|---|---|---|---|
| MMP1 | Upregulated | Downregulated | nih.gov |
| MMP13 | Upregulated | Downregulated | nih.gov |
Apoptosis-Related Protein Expression Dynamics
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in various inflammatory and degenerative diseases. Ketorolac tromethamine has been shown to influence the expression of key proteins that regulate the apoptotic process in preclinical models.
In the same in vitro study of IL-1β-induced ATDC5 chondrocytes, ketorolac treatment was found to suppress apoptosis. nih.gov The mechanism for this effect was linked to the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. The study observed that ketorolac tromethamine treatment led to an upregulation of the anti-apoptotic protein Bcl-2 and a concurrent downregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio favors cell survival and demonstrates a protective effect of ketorolac on chondrocytes under inflammatory stress. nih.gov
Table 2: Effect of Ketorolac Tromethamine on Apoptosis-Related Protein Expression in IL-1β-Induced ATDC5 Cells
| Protein | Function | Effect of Ketorolac Tromethamine Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Upregulated | nih.gov |
| Bax | Pro-apoptotic | Downregulated | nih.gov |
Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Models
Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is fundamental in drug development. For COX inhibitors like ketorolac, a direct correlation between systemic plasma concentrations and the magnitude of the analgesic or anti-inflammatory effect is not always observed. oup.comresearchgate.net This highlights the complexity of the drug's mechanism of action and the physiological response to it.
To bridge this gap, preclinical and clinical research often relies on biomarkers to model the pharmacokinetic-pharmacodynamic (PK/PD) relationship. oup.comresearchgate.net For COX inhibitors, the inhibition of prostaglandin E2 (PGE2) has been identified as a valuable biomarker to predict the drug's analgesic effects. oup.comresearchgate.net In a preclinical model of chronic inflammatory pain in mice, a nanocomposite containing ketorolac demonstrated reduced expression of PGE2 in hind paw tissues, which correlated with enhanced analgesic and anti-allodynic effects. researchgate.netnih.gov By using such mechanism-based biomarkers, researchers can better characterize the non-linear relationships between drug exposure and response, enabling more accurate predictions of efficacious dosing. oup.comresearchgate.net This approach allows for the integration of data from preclinical models to better inform clinical use. oup.com
In Vitro and Ex Vivo Research Models
Cell Culture Models
Cell culture models provide a controlled environment to study the direct effects of Ketorolac (B1673617) tromethamine on cellular processes, absent the complexities of a whole organism.
Monolayer cell cultures, where cells are grown in a single layer on a flat surface, represent a foundational tool in pharmacological research.
A variety of cell lines have been employed to investigate the biological activities of Ketorolac tromethamine.
Human Osteoblasts and Fibroblasts: Studies have utilized primary human osteoblasts and human osteosarcoma cells with fibroblast morphology to assess the cytotoxicity of Ketorolac. spandidos-publications.com Research indicates that Ketorolac exerts a dose- and time-dependent toxic effect on both cell types, with osteoblasts showing greater sensitivity. spandidos-publications.com This suggests that the compound can impact cells crucial for bone and connective tissue healing. spandidos-publications.comresearchgate.net In some contexts, such as when combined with a poly(lactic-co-glycolic) acid (PLGA) coating on magnesium alloys, the cytotoxicity of Ketorolac tromethamine towards human osteoblasts and fibroblasts can be mitigated. researchgate.netnih.gov Other research has shown that nanoparticle formulations of Ketorolac tromethamine can increase fibroblast cell proliferation at low concentrations. mdpi.comnih.govnih.gov
ATDC5 Chondrogenic Cells: The ATDC5 cell line, a model for chondrocyte differentiation, has been used to study the effects of Ketorolac tromethamine in the context of osteoarthritis. nih.gov In an interleukin-1β (IL-1β)-induced injury model, Ketorolac tromethamine was found to increase the viability and proliferation of ATDC5 cells while suppressing inflammatory responses and apoptosis. nih.gov
Human Osteosarcoma Cells: The impact of Ketorolac on cancer cells has been explored using osteosarcoma cell lines. researchgate.netsaudijournals.com In a rat osteosarcoma cell line (UMR-108), Ketorolac was shown to induce apoptosis and decrease cell viability in a dose- and time-dependent manner. researchgate.netsaudijournals.com
HT-29 Human Colorectal Adenocarcinoma Cells: The HT-29 cell line has been used to study the potential synergistic effects of Ketorolac tromethamine with chemotherapeutic agents. dntb.gov.ua Research has shown that Ketorolac can reduce the viability of these cancer cells and, in certain concentrations, has a synergistic effect when combined with 5-fluorouracil (B62378). dntb.gov.ua
Interactive Table: Cell Lines Used in Ketorolac Tromethamine Research
| Cell Line | Cell Type | Research Focus | Key Findings |
|---|---|---|---|
| Human Osteoblasts | Bone-forming cells | Cytotoxicity, Bone Healing | More sensitive to Ketorolac-induced cytotoxicity compared to fibroblasts. spandidos-publications.comnih.gov |
| Human Fibroblasts | Connective tissue cells | Cytotoxicity, Tissue Healing | Showed a dose- and time-dependent decrease in viability upon Ketorolac exposure. spandidos-publications.comresearchgate.net |
| ATDC5 | Chondrogenic cells | Osteoarthritis Model | Alleviates IL-1β-induced chondrocyte injury and suppresses apoptosis. nih.gov |
| UMR-108 | Rat Osteosarcoma | Cancer Biology | Induces apoptosis and reduces cell viability in a dose- and time-dependent manner. researchgate.netsaudijournals.com |
| HT-29 | Human Colon Adenocarcinoma | Cancer Biology, Chemotherapy Interaction | Reduces cell viability and shows synergistic effects with 5-fluorouracil at certain concentrations. dntb.gov.ua |
To quantify the effects of Ketorolac tromethamine on cell populations, researchers employ various standardized assays.
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability. youtube.com Studies on rat osteosarcoma cells (UMR-108) demonstrated a dose- and time-dependent decrease in cell viability with increasing concentrations of Ketorolac, as measured by the MTT assay. researchgate.netsaudijournals.com Similarly, this assay was used to show that Ketorolac inhibited the growth of the human osteoblast-like MG63 cell line. mattek.com In ATDC5 chondrocytes, the MTT assay confirmed that Ketorolac tromethamine could increase cell viability in an IL-1β-induced injury model. nih.gov The assay has also been used to evaluate the effects of Ketorolac in combination with 5-FU on HT-29 colon cancer cells. dntb.gov.ua
Bromodeoxyuridine (BrdU) Assay: The BrdU assay measures DNA synthesis and is a direct marker of cell proliferation. mdpi.com In a study comparing the effects of Ketorolac on human osteoblasts and fibroblasts, a colorimetric BrdU assay was used to measure proliferation. spandidos-publications.com The results indicated a dose- and time-dependent decrease in proliferation for both cell types when exposed to Ketorolac. spandidos-publications.com
Interactive Table: Viability and Proliferation Assays in Ketorolac Research
| Assay | Principle | Application in Ketorolac Studies | Cell Lines |
|---|---|---|---|
| MTT Assay | Measures metabolic activity via mitochondrial reductase enzymes. youtube.com | Assessed dose- and time-dependent effects on cell viability. | UMR-108, MG63, ATDC5, HT-29. nih.govresearchgate.netsaudijournals.comdntb.gov.uamattek.com |
| BrdU Assay | Measures DNA synthesis during the S-phase of the cell cycle. mdpi.com | Determined the impact on cell proliferation. | Human Osteoblasts, Fibroblasts. spandidos-publications.com |
Understanding whether cell death occurs via apoptosis (programmed cell death) or necrosis is crucial for mechanistic insights.
Caspase-3 Activity: Caspases are a family of proteases that are key mediators of apoptosis. researchgate.net Active Caspase-3 is a central executioner caspase. researchgate.net In studies with human osteoblasts and fibroblasts, a fluorimetric assay for Caspase-3 activity was performed. spandidos-publications.com The results showed an increase in Caspase-3 activity, suggesting that apoptosis is one of the mechanisms for cell death induced by Ketorolac in these cells. spandidos-publications.com However, the extent of apoptosis did not fully account for the observed cytotoxicity, indicating other mechanisms may be involved. spandidos-publications.com
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The TUNEL assay was used to detect apoptosis in IL-1β-induced ATDC5 cells. nih.gov Treatment with Ketorolac tromethamine was found to suppress apoptosis in this model. nih.gov The combination of TUNEL with active Caspase-3 detection can provide a more definitive identification of apoptotic cells.
Other Apoptosis Markers: In rat osteosarcoma cells, the apoptotic effects of Ketorolac were further confirmed by examining the expression of apoptosis-related proteins. researchgate.netsaudijournals.com Western blot analysis showed that Ketorolac treatment affected the expression of Bcl-2, survivin, and Poly (ADP-ribose) polymerase-1 (PARP). saudijournals.com Studies on human osteoblast-like cells also showed an increased percentage of cells in apoptosis after treatment with Ketorolac. mattek.com
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant microenvironment compared to traditional 2D cultures and are increasingly used for assessing drug disposition and pharmacokinetics. They can better simulate the complex cell-cell and cell-matrix interactions that occur in vivo. nih.gov While 3D models are gaining popularity in cancer research and drug discovery for their improved predictive value, a review of the available literature did not yield specific studies utilizing these models to assess the effects of Ketorolac tromethamine.
Monolayer Cell Cultures
Organotypic Culture Models
Organotypic culture models involve growing tissues or organs ex vivo for a short period, thereby preserving the tissue architecture and cellular diversity. These models, which can include patient-derived tissue, are valuable for studying drug sensitivities in a context that closely mimics the in vivo state. An extensive search of the scientific literature did not identify specific research where organotypic culture models were used to investigate the direct effects of Ketorolac tromethamine. However, ex vivo skin permeation studies using pig ear skin have been conducted to evaluate the transdermal delivery of Ketorolac tromethamine formulated in elastic liposomes. nih.gov
Brain Slice Cultures for Neurodegeneration Studies
Research specifically utilizing organotypic brain slice cultures to investigate the role of ketorolac tromethamine in neurodegeneration is not extensively documented in publicly available scientific literature. While organotypic brain slice cultures are a recognized model for studying neurodegenerative processes, dedicated studies focusing on the direct effects of ketorolac tromethamine within this specific in vitro system are limited.
Ocular Tissue Cultures (e.g., Retina, Cornea)
Ex vivo and in vitro models using ocular tissues have been instrumental in evaluating the effects of ketorolac tromethamine, particularly in the context of corneal wound healing and retinal neuroprotection.
Corneal Wound Healing:
An ex vivo corneal organ culture model was employed to assess the impact of different ketorolac formulations on epithelial wound healing. In one study, a 0.45% formulation of ketorolac without the preservative benzalkonium chloride (BAK) and with the addition of carboxymethylcellulose (CMC) was compared to older formulations (0.4% and 0.5% with BAK) and other NSAIDs. The findings indicated that the 0.45% ketorolac formulation promoted wound healing as effectively as the control medium. science.gov Notably, corneas treated with the 0.45% formulation showed a significantly smaller remaining wound area compared to those treated with the 0.4% and 0.5% formulations. science.gov
Another study investigated the permeability of ketorolac tromethamine across rabbit corneas in vitro. The results demonstrated that the penetration of ketorolac is pH-dependent and that the compound can permeate the cornea in both its ionized and unionized forms. researchgate.netsissa.it The presence of benzalkonium chloride was found to enhance penetration, while thimerosal (B151700) had no effect. researchgate.netsissa.it
Further in vitro studies using goat corneas examined the transcorneal permeation of ketorolac from various oil-based eye drop formulations. The highest cumulative permeation was observed with a 0.2% (w/v) ketorolac solution in sesame oil. iksadyayinevi.com The addition of benzyl (B1604629) alcohol as a preservative was found to reduce the permeation of ketorolac. iksadyayinevi.com
Retinal Neuroprotection:
The neuroprotective effects of ketorolac on retinal ganglion cells (RGCs) were assessed following axonal injury. Intravitreal administration of a ketorolac tromethamine solution demonstrated a significant increase in RGC survival compared to control groups. Specifically, treatment with a ketorolac solution one week prior to the injury resulted in a 63% survival rate of RGCs, while simultaneous administration at the time of injury led to 53% survival. These findings suggest a potential neuroprotective role for ketorolac in the context of retinal injury.
📊 Interactive Data Table: Corneal Wound Healing Studies
| Formulation | Animal Model | Key Findings | Reference |
| Ketorolac 0.45% (BAK-free, with CMC) | Rabbit (ex vivo) | Healed as rapidly as control; significantly smaller remaining wound area compared to 0.4% and 0.5% formulations. | science.gov |
| Ketorolac 0.4% and 0.5% (with BAK) | Rabbit (ex vivo) | Slower wound healing compared to 0.45% formulation. | science.gov |
| Ketorolac Tromethamine | Rabbit (in vitro) | pH-dependent corneal penetration; permeation occurs in both ionized and unionized forms. | researchgate.netsissa.it |
| Ketorolac 0.2% in Sesame Oil | Goat (in vitro) | Maximum cumulative permeation compared to other oil-based formulations. | iksadyayinevi.com |
📊 Interactive Data Table: Retinal Neuroprotection Study
| Treatment | Model | Outcome | Result | Reference |
| Ketorolac Solution (pre-injury) | Axotomized Retinal Ganglion Cells | RGC Survival | 63% | |
| Ketorolac Solution (simultaneous) | Axotomized Retinal Ganglion Cells | RGC Survival | 53% |
Spinal Cord Slice Cultures
There is a lack of specific research utilizing spinal cord slice cultures to investigate the effects of ketorolac tromethamine. While a study has demonstrated the neuroprotective effects of intrathecally administered ketorolac tromethamine in a rat model of spinal cord injury through ultrastructural analysis, this was an in vivo study and did not employ the in vitro spinal cord slice culture model.
Isolated Tissue/Organ Perfusion Studies
Specific studies employing isolated tissue or organ perfusion models to investigate the direct effects of ketorolac tromethamine are not well-documented in the available scientific literature. While this methodology is utilized to study the pharmacokinetics and pharmacodynamics of various compounds on isolated organs, its application specifically to ketorolac tromethamine appears to be limited.
Animal Model Research and Mechanistic Studies
Inflammation Models
The anti-inflammatory properties of ketorolac (B1673617) tromethamine have been demonstrated in several well-established animal models of inflammation.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used method to assess the efficacy of anti-inflammatory agents in acute inflammation. mdpi.com Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. nih.govnih.gov The initial phase involves the release of histamine, serotonin (B10506), and bradykinin, followed by a later phase mediated by prostaglandins (B1171923), where NSAIDs are expected to be effective.
In studies utilizing this model, ketorolac tromethamine has been shown to significantly suppress paw edema. For instance, its effect has been compared with that of other investigational compounds, where it serves as a standard anti-inflammatory drug. Research has demonstrated a notable edema suppressant effect, with one study showing an edema suppression of 51.6 ± 10.47% with a 10 mg/kg dose of ketorolac tromethamine, which was comparable to the effect of a volatile oil extracted from Toddalia asiatica leaves.
| Compound | Edema Suppression (%) |
|---|---|
| Ketorolac Tromethamine (10 mg/kg) | 51.6 ± 10.47 |
Cotton Pellet-Induced Granuloma Model
To evaluate the effect of ketorolac tromethamine on the proliferative phase of inflammation, the cotton pellet-induced granuloma model is employed. This subacute inflammatory model involves the implantation of sterile cotton pellets under the skin of rodents, leading to the formation of granulomatous tissue over several days. The weight of the excised granuloma is a measure of the inflammatory response.
In this model, ketorolac tromethamine has demonstrated a significant inhibitory effect on granuloma formation. A study comparing its efficacy to the volatile oil of Psidium guajava found that a 10 mg/kg dose of ketorolac tromethamine produced an inhibitory effect on granuloma weight similar to that of a 0.8 ml/kg dose of the volatile oil. nih.goviium.edu.my
| Compound | Mean Weight of Cotton Pellets (mg) | Inhibitory Effect (%) |
|---|---|---|
| Control | 120.3 ± 9.21 | - |
| Ketorolac Tromethamine (10 mg/kg) | 52.05 ± 3.72 | 56.73 ± 4.80 |
Adjuvant-Induced Arthritis Model
The adjuvant-induced arthritis model in rats is a well-established experimental model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic drugs. nih.govmdpi.com Injection of Complete Freund's Adjuvant (CFA) induces a chronic, systemic inflammatory response characterized by joint swelling, cartilage degradation, and bone resorption.
Ketorolac tromethamine has been investigated for its therapeutic potential in this model. Studies have shown that the inhibition of cyclooxygenase (COX) enzymes, a primary mechanism of ketorolac, can ameliorate the signs of adjuvant arthritis. scispace.com Specifically, research has indicated that selective inhibition of COX-2 can reverse inflammation and the expression of pro-inflammatory cytokines like interleukin-6 in this model. scispace.com Furthermore, hybrid compounds containing ketorolac have been assessed for their pain-relieving efficacy in a rat model of rheumatoid arthritis induced by intra-articular CFA injection, demonstrating a significant reduction in hypersensitivity. science.gov
Endotoxin-Induced Ocular Inflammation (Uveitis) Models
Endotoxin-induced uveitis (EIU) is an animal model that mimics acute anterior uveitis in humans. fda.govresearchgate.net It is induced by the administration of bacterial lipopolysaccharide (LPS), which triggers a profound inflammatory response in the anterior segment of the eye.
Topical application of ketorolac tromethamine has been shown to be effective in reducing ocular inflammation in this model. In a study using albino rabbits, intravitreal injection of LPS induced significant uveitis. Treatment with topical ketorolac-tromethamine resulted in a statistically significant reduction in all studied inflammatory parameters, including clinical signs, inflammatory cells, and protein concentration in the aqueous humor, when compared to the endotoxin-only group. Another study further elucidated that ketorolac tromethamine inhibits the cyclooxygenase pathway of arachidonic acid metabolism, leading to a significant reduction in the aqueous humor concentration of Prostaglandin (B15479496) E2 without increasing leukotriene B4 levels.
| Parameter | Endotoxin Group | Ketorolac-Treated Groups | Outcome |
|---|---|---|---|
| Ocular Clinical Signs | Severe | Reduced | Significant Reduction (p<0.05) |
| Inflammatory Cells in Aqueous Humor | High Concentration | Reduced Concentration | Significant Reduction (p<0.05) |
| Protein Concentration in Aqueous Humor | High Concentration | Reduced Concentration | Significant Reduction (p<0.05) |
| Prostaglandin E2 in Aqueous Humor | Elevated | Reduced | Significant Reduction (p<0.05) |
Pain Models
The analgesic properties of ketorolac tromethamine are a key aspect of its therapeutic profile and have been extensively studied in various pain models.
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain. Subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic nociceptive response. The early phase (Phase I) is characterized by acute neurogenic pain, while the late phase (Phase II) is associated with inflammatory pain.
Ketorolac has been shown to significantly reduce nociceptive behavior in both phases of the formalin test, consistent with its dual analgesic and anti-inflammatory actions. Studies have demonstrated a dose-dependent antinociceptive effect. Furthermore, research has explored the combination of ketorolac with other agents, such as ascorbic acid and resveratrol, revealing synergistic or additive antinociceptive effects. For instance, a combination of ketorolac and topiramate (B1683207) was found to interact synergistically to reduce inflammatory pain in the second phase of the rat formalin test. nih.gov
| Phase of Formalin Test | Effect of Ketorolac | Observed Outcome |
|---|---|---|
| Phase I (Neurogenic Pain) | Effective | Significant reduction in nociceptive behavior |
| Phase II (Inflammatory Pain) | Effective | Significant reduction in nociceptive behavior |
Specific Disease/Condition Models (Preclinical)
In vitro models of osteoarthritis (OA) have been utilized to investigate the mechanism of ketorolac tromethamine (KT). nih.govnih.gov In a model using ATDC5 chondrocyte cells, injury was induced by interleukin-1β (IL-1β). nih.govnih.gov Treatment with ketorolac tromethamine was found to alleviate this IL-1β-induced chondrocyte injury by suppressing the expression of cyclo-oxygenase-2 (COX-2). nih.gov
Table 1: Effects of Ketorolac Tromethamine (KT) on IL-1β-Induced Chondrocyte Injury Model
| Parameter | Effect of IL-1β Induction | Effect of KT Treatment on IL-1β Induced Cells |
|---|---|---|
| Cell Viability | Decreased | Increased |
| COX-2 Expression | Upregulated | Downregulated |
| Apoptosis | Increased | Inhibited |
| Oxidative Stress (ROS, NO) | Increased | Suppressed |
| Inflammatory Response | Increased | Suppressed |
| Extracellular Matrix Degradation (MMP1, MMP13) | Increased | Suppressed |
The neuroprotective potential of ketorolac tromethamine has been investigated in rat models of spinal cord injury (SCI). nih.govresearchgate.net In one study, a clip-compression technique was used to induce trauma in the spinal cord of male Wistar rats. nih.govresearchgate.net The animals were then administered either saline or ketorolac tromethamine intrathecally immediately after the trauma. nih.govresearchgate.net
Ultrastructural examination of the spinal cord tissue three days post-injury revealed that the control group (saline) had severe injury with extensive axoplasmic and cytoplasmic edema. nih.govresearchgate.net In contrast, rats treated with ketorolac tromethamine showed significantly less neural damage. nih.gov A higher dose demonstrated increased ultrastructural protection, suggesting that intrathecal administration of ketorolac tromethamine can protect the spinal cord following traumatic injury in rats. nih.govresearchgate.net Another study using a rat model of spinal cord ischemic injury found that intrathecal pretreatment with ketorolac significantly reduced neuronal death and improved hindlimb motor function. researchgate.net
Table 2: Ultrastructural Findings in Rat Spinal Cord Injury Model
| Treatment Group | Intervention (Intrathecal) | Key Ultrastructural Findings at 3 Days Post-Injury |
|---|---|---|
| Group S (Control) | Saline (10 µl) | Severe injury, extensive axoplasmic and cytoplasmic edema, degenerative myelin sheath, mitochondrial damage. nih.govresearchgate.net |
| Group K50 | Ketorolac tromethamine (50 µg) | Minor neural damage observed. nih.gov |
| Group K400 | Ketorolac tromethamine (400 µg) | Increased ultrastructural protection compared to control and K50 groups. nih.gov |
The pharmacokinetics of ketorolac have been studied in a rat model of experimental liver cirrhosis induced by bile duct ligation (BDL). elsevier.esnih.govresearchgate.net This model produces cholestasis and cirrhosis analogous to the conditions in humans. elsevier.es In this model, the pharmacokinetic parameters of ketorolac were assessed following both intravenous and oral administration and compared to sham-operated control rats. elsevier.esnih.govresearchgate.net
The research found that BDL-induced cirrhosis did not cause any significant changes in the pharmacokinetics of intravenously administered ketorolac. elsevier.esnih.govresearchgate.net Parameters such as volume of distribution, clearance, Area Under the Curve (AUC), and half-life (t1/2) were similar between the cirrhotic and control animals. elsevier.esnih.govresearchgate.net However, the oral bioavailability of ketorolac was significantly altered in the BDL rats. elsevier.esnih.govresearchgate.net Both the extent and the rate of ketorolac absorption were decreased, as evidenced by a significant reduction in AUC and maximum concentration (Cmax) and a prolongation of the time to maximum concentration (tmax). elsevier.esnih.govresearchgate.net These findings indicate that liver cirrhosis can lead to significant pharmacokinetic alterations that are dependent on the route of administration. elsevier.esnih.gov
Table 3: Pharmacokinetic Parameters of Ketorolac in Rat Liver Cirrhosis Model
| Route of Administration | Parameter | Sham-Operated (Control) | Bile Duct Ligation (Cirrhotic) | Change in Cirrhotic Model |
|---|---|---|---|---|
| Intravenous | AUC, Clearance, t1/2 | No significant alteration | No significant alteration | No significant change. elsevier.esnih.govresearchgate.net |
| Oral | AUC | Significantly higher | Reduced by ~50% | Decreased extent of absorption. elsevier.esnih.gov |
| Oral | Cmax | Significantly higher | Reduced by ~50% | Decreased rate and extent of absorption. elsevier.esnih.gov |
| Oral | tmax | Shorter | Prolonged by ~3 times | Decreased rate of absorption. elsevier.esnih.gov |
Mechanistic studies into the gastric toxicity of ketorolac tromethamine have been performed in experimental rats. researchgate.net Oral administration of ketorolac was shown to induce gastric mucosal damage and ulceration. researchgate.net A study investigating the underlying mechanism explored the role of endogenous melatonin (B1676174) and its metabolizing enzyme, Arylalkylamine N-Acetyltransferase (AANAT). researchgate.net
The results of this research revealed that ketorolac administration decreases AANAT activity, which leads to a corresponding decline in the level of endogenous melatonin in the gastric mucosa. researchgate.net This reduction in protective melatonin appears to be a causative factor that aggravates gastric toxicity. researchgate.net Pre-treatment of the rats with exogenous melatonin was found to be protective, ameliorating the ulcerogenic process and reducing oxidative stress, which suggests a direct link between the depleted gastric melatonin level and the formation of ulcers. researchgate.net
Table 4: Mechanistic Findings in Ketorolac-Induced Gastric Toxicity Model
| Treatment | Effect on Gastric Mucosa | Effect on AANAT Activity | Effect on Endogenous Melatonin |
|---|---|---|---|
| Ketorolac Tromethamine | Induces gastric lesions and ulceration. researchgate.net | Decreased | Decreased. researchgate.net |
| Melatonin Pre-treatment + Ketorolac | Protective; ameliorates ulcerogenic process. researchgate.net | Not specified | Replenished. researchgate.net |
Drug Interaction Studies in Animal Models
Preclinical studies in various animal models have been conducted to assess the potential for drug interactions with ketorolac tromethamine.
Neuromuscular Blockers: In a study with isoflurane-anesthetized dogs, the concurrent administration of ketorolac had no significant effect on the neuromuscular blockade induced by an atracurium (B1203153) infusion. nih.gov
Opioids and Related Compounds: Research in mice using hot-plate, tail-flick, and writhing tests demonstrated that the analgesic activity of ketorolac was significantly decreased by the opioid antagonist naloxone, suggesting a potential interaction or a mechanism that may involve the release of endogenous opioids. nih.gov A synergistic interaction was observed when ketorolac was co-administered with tramadol (B15222) in a pain-induced functional impairment model in rats. mdpi.com
Vitamins and Antioxidants: In a formalin-induced inflammatory pain model in mice, the combination of ketorolac and ascorbic acid produced a synergistic antinociceptive effect, suggesting an enhancement of the analgesic effect when used together. mdpi.com
Table 5: Summary of Ketorolac Drug Interaction Studies in Animal Models
| Interacting Drug | Animal Model | Type of Study | Observed Effect |
|---|---|---|---|
| Atracurium | Dog | Neuromuscular blockade | No significant effect on blockade or recovery time. nih.gov |
| Naloxone | Mouse | Analgesia (hot-plate, tail-flick, writhing tests) | Decreased the analgesic activity of ketorolac. nih.gov |
| Tramadol | Rat | Pain-induced functional impairment | Synergistic antinociceptive interaction. mdpi.com |
| Ascorbic Acid | Mouse | Formalin-induced pain | Synergistic antinociceptive interaction. mdpi.com |
Effects on Pharmacokinetics of Co-administered Compounds
Research in animal models indicates that ketorolac tromethamine can alter the pharmacokinetic profile of certain co-administered therapeutic agents. A key mechanism implicated in these interactions is the potential for ketorolac to inhibit renal excretion and affect the metabolic clearance of other drugs.
A study in a rat model investigated the impact of ketorolac on the pharmacokinetics of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). In this research, rats pretreated with ketorolac via daily intraperitoneal injections for 14 days before receiving a dose of 5-FU showed significant alterations in the plasma concentration of the chemotherapy drug. The analysis revealed that ketorolac pretreatment led to a significant increase in the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (AUC) of 5-FU nih.gov. Concurrently, a significant decrease in the clearance (Cl/F) and volume of distribution (V/F) of 5-FU was observed nih.gov. These findings suggest that ketorolac can modify the disposition of 5-FU, potentially by inhibiting its elimination pathways, which could enhance its efficacy or toxicity nih.gov. The proposed mechanisms for these changes include the inhibitory effects of ketorolac on renal secretion and a reduction in the glomerular filtration of 5-FU, possibly mediated by the inhibition of prostaglandin synthesis researchgate.net.
| Pharmacokinetic Parameter | Effect of Ketorolac Pretreatment | Significance |
|---|---|---|
| Area Under the Curve (AUC) | Significant Increase | p < 0.05 |
| Maximum Concentration (Cmax) | Significant Increase | p < 0.05 |
| Time to Maximum Concentration (Tmax) | Significant Increase | p < 0.05 |
| Volume of Distribution (V/F) | Significant Decrease | p < 0.05 |
| Clearance (Cl/F) | Significant Decrease | p < 0.05 |
Synergistic/Antagonistic Effects on Pharmacodynamics
Animal studies have extensively explored the pharmacodynamic interactions between ketorolac tromethamine and other compounds, frequently revealing synergistic effects, particularly in the context of analgesia and antimicrobial activity.
The combination of ketorolac with opioid analgesics has been shown to produce synergistic effects in animal models of pain. In a rat model of spared nerve injury (SNI), which mimics peripheral neuropathic pain, ketorolac administered alone was not effective at attenuating pain behaviors veeva.com. However, when ketorolac was co-administered with the weak opioid tramadol, it produced a profound synergistic analgesic effect, particularly on cold allodynia veeva.comvghtpe.gov.tw. This potentiation of the analgesic effect suggests that combining ketorolac with an opioid can enhance pain relief beyond the additive effects of each agent, allowing for potentially lower doses of opioids and a reduction in their associated side effects researchgate.net.
Studies in rat models have demonstrated a synergistic analgesic and anti-inflammatory interaction between ketorolac and vitamin B12. In a formalin-induced writhing and paw edema test in Long Evans rats, the combination of vitamin B12 and ketorolac was significantly more effective at reducing pain and inflammation than either agent administered individually nih.govnih.govnih.gov. While vitamin B12 alone only reduced the writhing count and ketorolac alone significantly lowered both the latency and count of writhing, the combination significantly reduced both parameters to a greater extent nih.govnih.govnih.gov. Similarly, the combination produced a more substantial decrease in paw edema volume compared to ketorolac alone nih.govnih.gov.
Further research using the formalin test in rats confirmed a synergistic interaction through isobolographic analysis. The experimental effective dose (ED25) for the combination of ketorolac and B vitamins was found to be significantly lower than the theoretical additive ED25, indicating a potentiation of the antinociceptive effect for inflammatory pain researchgate.net.
| Compound/Combination | Experimental ED25 (mg/kg) | Theoretical ED25 (mg/kg) | Conclusion |
|---|---|---|---|
| Ketorolac | 3.5 +/- 0.7 | N/A | Synergistic Interaction |
| B Vitamins (100:100:1) | 277.1 +/- 30.2 | N/A | |
| Ketorolac + B Vitamins (100:100:1) | 73.3 +/- 6.3 | 140.3 +/- 15.1 | |
| B Vitamins (100:100:5) | 157.3 +/- 13.7 | N/A | Synergistic Interaction |
| Ketorolac + B Vitamins (100:100:5) | 47.7 +/- 6.4 | 80.4 +/- 6.8 |
A synergistic antinociceptive effect has been identified between ketorolac and ascorbic acid (Vitamin C) in a formalin-induced pain model in mice. Isobolographic analysis confirmed a synergistic interaction, where the combination produced a greater pain-relieving effect compared to either the vehicle or the individual treatments drugbank.comdrugs.com. Notably, the study found that the lowest tested dose of the ketorolac/ascorbic acid combination demonstrated a more potent effect than the maximum doses of either ketorolac or ascorbic acid administered alone drugs.com. This enhanced efficacy suggests a potential therapeutic benefit in pain management, allowing for reduced dosages of each compound drugbank.com.
In the realm of antimicrobial research, ketorolac has been shown to act synergistically with the antibiotic gentamicin (B1671437) to combat bacterial biofilms. In vitro studies using control and clinical strains of Staphylococcus aureus and Staphylococcus epidermidis demonstrated that the gentamicin-ketorolac combination had a synergistic antibacterial action against planktonic bacteria researchgate.nethres.ca. Furthermore, the addition of ketorolac enhanced the antibiofilm activity of gentamicin, particularly against mature biofilms which typically confer increased resistance researchgate.netresearchgate.net. Mechanistic investigations suggest that this synergistic action interferes with biofilm morphology and subverts the bacterial stress response, leading to alterations in bacterial physiology and membrane dynamics researchgate.nethres.caresearchgate.net. This research highlights a potential role for ketorolac in augmenting the efficacy of antibiotics against difficult-to-treat biofilm-associated infections researchgate.net.
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. Sophisticated chromatographic methods such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE) are widely employed for the analysis of ketorolac (B1673617) tromethamine.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is one of the most widely used analytical methods for ketorolac tromethamine due to its high resolution, sensitivity, and specificity. nih.govjapsonline.comsciencescholar.us
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of ketorolac tromethamine. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). This allows for the effective separation of moderately polar compounds like ketorolac. Numerous RP-HPLC methods have been developed and validated for the determination of ketorolac tromethamine in bulk drug substances, pharmaceutical formulations, and biological fluids. nih.govsciencescholar.usnih.gov
These methods typically utilize a C8 or C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). nih.govjapsonline.comsciencescholar.ussemanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector at wavelengths ranging from 306 nm to 322 nm. nih.govnih.govnih.gov
Several studies have focused on developing rapid and sensitive RP-HPLC methods. For instance, an isocratic RP-HPLC method achieved a retention time for ketorolac of 1.9 minutes using a mobile phase of methanol (B129727), acetonitrile, and sodium dihydrogen phosphate buffer. nih.gov Another method reported a retention time of 2.522 minutes with a mobile phase of methanol and water. sciencescholar.us The limit of detection (LOD) and limit of quantification (LOQ) for these methods demonstrate high sensitivity, with reported LOD values as low as 0.002 µg/mL and LOQ values of 0.007 µg/mL. nih.gov
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Oyster BDS (150x4.6 mm i.d., 5 µm) | Methanol:Acetonitrile:Sodium Dihydrogen Phosphate (20 mM; pH 5.5) (50:10:40, %v/v) | 1.0 | 322 | 1.9 | nih.gov |
| Waters X-bridge – C8 (75x3 mm, 2.5 µm) | Tetrahydrofuran:Ammonium (B1175870) Dihydrogen Phosphate (0.05M, pH 3) (28:72, v/v) | 1.7 | 313 | Not Specified | japsonline.com |
| C18 column | Methanol:Water (75:25, v/v) | 1.0 | 319 | 2.522 | sciencescholar.us |
| Reversed-phase C18 column | Acetonitrile:5 mM Ammonium Acetate (pH 3.5) (60:40, %v/v) | 1.0 | 306 | Not Specified | nih.gov |
| LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) | 0.1M Sodium Acetate Buffer (pH 5.0):Acetonitrile:Tetrahydrofuran (23:75:2, v/v/v) | 1.0 | 230 | 3.05 | semanticscholar.org |
Ketorolac is a chiral compound and exists as a racemic mixture of S-(-)-ketorolac and R-(+)-ketorolac. nih.gov Since enantiomers can exhibit different pharmacological activities, the development of stereoselective analytical methods is important. Chiral Phase HPLC is a direct method for the separation of enantiomers, utilizing a chiral stationary phase (CSP). nih.govnih.gov
Several types of CSPs have been employed for the enantiomeric separation of ketorolac, including those based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) and polysaccharide derivatives such as cellulose (B213188) and amylose. nih.govnih.govresearchgate.net
A method using a chiral AGP column with a mobile phase of 0.1 M sodium phosphate buffer (pH 4.5) and isopropanol (B130326) (98:2, v/v) successfully separated the enantiomers of ketorolac within 10 minutes, achieving a resolution of approximately 2.2. nih.gov Another study established an HPLC method for the resolution of S-ketorolac and R-ketorolac using a CHIRALPAK AGP column with a mobile phase of 10 mmol/L ammonium acetate (pH 5.5) and isopropanol (97:3), achieving a resolution of 2.8. benthamdirect.comresearchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution | Reference |
|---|---|---|---|---|---|
| Chiral AGP column | 0.1 M Sodium Phosphate Buffer (pH 4.5):Isopropanol (98:2, v/v) | 1.0 | 322 | ~2.2 | nih.gov |
| CHIRALPAK AGP column (10 cm x 0.4 cm, 5 µm) | 10 mmol/L Ammonium Acetate (pH 5.5):Isopropanol (97:3, v/v) | 1.0 | 324 | 2.8 | benthamdirect.comresearchgate.net |
| Cellulose (tris-3-chloro-4-methylphenylcarbamate) | Ethanol | Not Specified | 320 | Best Resolution | nih.gov |
| Amylose (tris-5-chloro-2-methylphenylcarbamate) | Isopropanol (15%) | Not Specified | 320 | Highest Retention | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy. nih.govtandfonline.com It has been successfully applied to the quantitative analysis of ketorolac tromethamine in bulk drug and pharmaceutical formulations. nih.govnih.gov
HPTLC methods for ketorolac typically use silica (B1680970) gel 60 F254 plates as the stationary phase. tandfonline.comijrpc.com The separation is achieved using various mobile phase compositions. For instance, a mobile phase of chloroform, ethyl acetate, and glacial acetic acid (3:8:0.1, v/v/v) has been used, with spectrodensitometric analysis carried out at 323 nm. nih.gov Another method employed a mobile phase of chloroform, methanol, and ammonia (B1221849) (7.75:2.25:0.1, v/v) with densitometric measurements at 261 nm. tandfonline.com These methods have been validated and shown to be linear, precise, and accurate for the quantification of ketorolac. nih.govtandfonline.com
| Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|
| Silica Gel | Chloroform:Ethyl Acetate:Glacial Acetic Acid (3:8:0.1, v/v/v) | 323 | 200-700 ng | nih.gov |
| Merck HPTLC aluminum sheets of silica gel 60 F254 | Chloroform:Methanol:Ammonia (7.75:2.25:0.1, v/v) | 261 | 0.12–0.50 µg/band | tandfonline.com |
| Merck HPTLC sheets of silica gel 60 F254 | Chloroform:Methanol:Ammonia (70:30:2, by volume) | 320 | Not Specified | nih.gov |
| Silica gel 60 F254 HPTLC plates | Toluene:Ethyl Acetate:Acetic Acid (6:2:1, v/v) | 320 | 50-300 ng/spot | ijrpc.com |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. Capillary electrochromatography (CEC), a hybrid technique combining aspects of HPLC and CE, has been employed for the assay of ketorolac and its impurities. nih.gov
In one CEC method, a capillary packed with RP-18 silica particles was used. The optimal mobile phase consisted of a mixture of 50 mM ammonium formate (B1220265) buffer (pH 3.5), water, and acetonitrile (10:20:70, v/v/v). nih.gov Under these conditions, with a voltage of 30 kV and a temperature of 20°C, baseline resolution of ketorolac and its impurities was achieved in less than 9 minutes. nih.gov
An indirect approach for the enantiomeric separation of ketorolac involves derivatization with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using a non-chiral chromatographic system. nih.govnih.gov
One such method employs the chiral amine (+)-R-1-(1-naphthyl)ethylamine to form diastereomeric amides with the (R) and (S) enantiomers of ketorolac. nih.gov The resulting diastereomeric derivatives are then separated by normal-phase HPLC. This indirect method has been shown to be reproducible, accurate, and stereospecific, with a quantification limit of 0.02 µg/mL for each enantiomer in plasma. nih.gov Another study utilized R-Montelukast as a chiral derivatizing reagent to form diastereomers with racemic ketorolac, which were then separated by thin-layer chromatography.
High Performance Liquid Chromatography (HPLC)
Spectrophotometric Techniques
Spectrophotometry represents a fundamental analytical approach for the quantification of ketorolac tromethamine. This method is predicated on the principle that the molecule absorbs light at a specific wavelength.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a widely employed technique for the determination of ketorolac tromethamine in pharmaceutical formulations. The method is valued for its simplicity, speed, and cost-effectiveness. The underlying principle involves measuring the absorbance of a ketorolac tromethamine solution at its wavelength of maximum absorbance (λmax).
Research has demonstrated that the λmax of ketorolac tromethamine can vary slightly depending on the solvent used. For instance, in 0.1 N hydrochloric acid, the λmax is observed at 322 nm. chemrj.org In acidic methanol, the maximum absorbance is recorded at 316 nm. Another study using water as the solvent also identified the λmax at 322 nm. ijbpas.com The intensity of the absorbance is directly proportional to the concentration of the drug in the solution, a relationship described by the Beer-Lambert law. This linear relationship allows for the construction of a calibration curve to quantify the amount of ketorolac tromethamine in a sample.
Several studies have developed and validated UV spectrophotometric methods for ketorolac tromethamine analysis. These methods have been successfully applied to the routine analysis of the drug in bulk and pharmaceutical dosage forms. chemrj.orgijbpas.com For example, one method demonstrated good linearity over a concentration range of 5-30 µg/mL. chemrj.org Another study established linearity in the concentration range of 2.5–15 µg/mL with a high correlation coefficient of 0.9999.
Interactive Data Table: UV-Visible Spectroscopy Parameters for Ketorolac Tromethamine Analysis
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| 0.1 N HCl | 322 | 5-30 | Not Specified | chemrj.org |
| Acidic Methanol | 316 | 2.5-15 | 0.9999 | |
| Water | 322 | 7-13 | 0.999 | ijbpas.com |
| Methanol | Not Specified | 10-80 | Not Specified | semanticscholar.orgtandfonline.com |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in ketorolac tromethamine research, particularly for the identification and structural elucidation of metabolites and degradation products.
LC/ESI/Q/TOF/MS/MS for Degradation Product Characterization
Liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (LC/ESI/Q/TOF/MS/MS) is a highly sensitive and specific method used to characterize the degradation products of ketorolac tromethamine. nih.govresearchgate.net This technique is employed in forced degradation studies, which are essential for understanding the stability of the drug under various stress conditions such as hydrolysis, oxidation, and photolysis. nih.govresearchgate.net
In these studies, ketorolac tromethamine is subjected to harsh conditions to induce degradation. The resulting mixture is then analyzed by LC/ESI/Q/TOF/MS/MS. The liquid chromatography component separates the parent drug from its degradation products. The separated components then enter the mass spectrometer, where they are ionized by electrospray ionization. The quadrupole and time-of-flight analyzers then determine the accurate mass of the molecular ions and their fragment ions, which provides crucial information for identifying the chemical structures of the degradation products. nih.gov One study successfully identified and characterized a total of nine degradation products using this method. nih.govresearchgate.net
Ion Trap Mass Spectrometry
Ion trap mass spectrometry is another valuable tool in the analysis of ketorolac tromethamine, particularly in bioanalytical applications. This type of mass spectrometer can trap ions and perform multiple stages of fragmentation (MSn), which aids in detailed structural analysis.
A bioanalytical method utilizing two-dimensional liquid chromatography coupled with an ion trap mass spectrometer has been developed for the simultaneous determination of ketorolac enantiomers and paracetamol in human plasma. nih.gov This method demonstrated high sensitivity, with a tested range of 0.005-2 µg/mL for each ketorolac enantiomer. nih.gov The use of an ion trap detector allowed for the selective and sensitive detection of the analytes in a complex biological matrix like plasma. nih.gov
Method Validation for Research Applications
Method validation is a critical process in analytical chemistry that confirms that a particular analytical method is suitable for its intended purpose. For research applications involving ketorolac tromethamine, it is essential to validate analytical methods to ensure the reliability, accuracy, and precision of the results. The International Conference on Harmonisation (ICH) provides guidelines for method validation. nih.govjapsonline.com
Linearity and Calibration Range Determination
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The determination of linearity involves preparing a series of standard solutions of ketorolac tromethamine at different concentrations and analyzing them with the method being validated. A calibration curve is then constructed by plotting the analytical response versus the concentration of the analyte. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²). An r² value close to 1 indicates a strong linear relationship.
Numerous studies have reported the linearity and calibration ranges for various analytical methods developed for ketorolac tromethamine.
Interactive Data Table: Linearity and Calibration Range for Ketorolac Tromethamine Analytical Methods
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| UV Spectroscopy | 5-30 | Not Specified | chemrj.org |
| UV Spectroscopy | 2.5-15 | 0.9999 | |
| UV Spectroscopy | 7-13 | 0.999 | ijbpas.com |
| RP-HPLC | 4-12 | Not Specified | sciencescholar.us |
| RP-HPLC | 50-150 | 0.999 | researchgate.net |
| RP-HPLC | 5-25 | 0.999 | ijpsr.com |
| 2D-LC/Ion Trap MS | 0.005-2 (for each enantiomer) | Not Specified | nih.gov |
Precision and Accuracy Assessment
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sciencescholar.us It is typically expressed as the percentage relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. researchgate.netijrpc.com
For ketorolac tromethamine, various HPLC methods have demonstrated high precision and accuracy. Intra-day and inter-day precision studies are conducted to evaluate the method's performance over short and long intervals. rjptonline.org In one study, the %RSD for intra-day and inter-day precision was found to be less than 2.0%, indicating excellent repeatability. rjptonline.org Another method reported %RSD values for repeatability of standard and sample preparations as 1.16% and 0.02%, respectively, well within the acceptable limit of not more than 2%. researchgate.net
Accuracy is determined by adding a known amount of the drug to a pre-analyzed sample and calculating the percentage recovery. ijrpc.com Studies consistently show high recovery rates, often in the range of 98-102%, confirming the accuracy of the methods for quantifying ketorolac tromethamine. researchgate.net For instance, one validation study reported accuracy between 98.83% and 99.38%. rjptonline.org
| Parameter | Finding | Method | Reference |
|---|---|---|---|
| Intra-day & Inter-day Precision | %RSD < 2.0% | RP-HPLC | rjptonline.org |
| Method Precision (%RSD) | < 2% | RP-HPLC | researchgate.net |
| Repeatability (%RSD) | 0.02% (Sample), 1.16% (Standard) | RP-HPLC | researchgate.net |
| Accuracy (Recovery) | 98-102% | RP-HPLC | researchgate.net |
| Accuracy (Recovery) | 98.83-99.38% | RP-HPLC | rjptonline.org |
| Accuracy (Recovery) | Exceeding 97% | Gradient RP-HPLC | nih.gov |
Limit of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cawood.co.uknih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cawood.co.uknih.gov These parameters are crucial for assessing the sensitivity of an analytical method.
For ketorolac tromethamine, LOD and LOQ values have been established for various analytical techniques, including HPLC and HPTLC. These values can vary depending on the specific method and instrumentation used. For example, one RP-HPLC method determined the LOD and LOQ to be 0.0049 mcg/mL and 0.0150 mcg/mL, respectively. Another study established an LOD of 0.415 µg/ml and an LOQ of 1.3 µg/ml. sciencescholar.us A flow-injection analysis (FIA) method reported an LOD of 2.8×10-6 mol/L and an LOQ of 8.2×10-6 mol/L. researchgate.net These low limits indicate that the developed methods are sensitive enough for therapeutic assays and quality control testing. unpad.ac.id
| LOD | LOQ | Method | Reference |
|---|---|---|---|
| 0.0049 mcg/mL | 0.0150 mcg/mL | RP-HPLC | |
| 0.0024 mg/ml | 0.0074 mg/ml | RP-HPLC | scispace.com |
| 0.415 µg/ml | 1.3 µg/ml | RP-HPLC | sciencescholar.us |
| 0.1 µg/ml | 0.5 µg/ml | RP-HPLC | researchgate.net |
| 0.016 µg mL-1 | 0.051 µg mL-1 | UPLC | unpad.ac.id |
| 16.22 ng/spot | 54.13 ng/spot | HPTLC | ijrpc.com |
| 2.8×10-6 mol/L | 8.2×10-6 mol/L | Flow Injection Analysis (FIA) | researchgate.net |
Recovery Studies (e.g., from biological matrices, surfaces)
Recovery studies are essential for evaluating the accuracy of an analytical method by determining the amount of analyte that can be extracted from a complex matrix. For pharmaceutical formulations, recovery is assessed by spiking a placebo with a known concentration of the drug or by the standard addition method. sciencescholar.usrjptonline.org High recovery percentages indicate that the method can accurately measure the analyte without significant loss during sample preparation and analysis.
In the analysis of ketorolac tromethamine, recovery studies are performed on its various dosage forms, such as eye drops, tablets, and gels. sciencescholar.us The recovery of added standards at different concentration levels (e.g., 50%, 100%, and 150%) is typically measured. sciencescholar.us For example, a study on an RP-HPLC method for eye drops found that the amount of ketorolac tromethamine recovered was high, indicating the method's accuracy. Another study reported a recovery of 98.00% and 99.40% from a marketed eye drop formulation. rjptonline.org When analyzing ketorolac in human plasma, a recovery of 93.7 ± 0.12% was achieved, demonstrating the method's suitability for bioanalytical applications. nih.gov
| Matrix | % Recovery | Method | Reference |
|---|---|---|---|
| Eye Drops | High recovery reported | RP-HPLC | |
| Marketed Formulations (Tablet, Ophthalmic Solution, Gel) | Within acceptable limits | RP-HPLC | sciencescholar.us |
| Eyetrust Eye Drops | 98.00% and 99.40% | RP-HPLC | rjptonline.org |
| Pharmaceutical Dosage Forms | 98-102% | RP-HPLC | researchgate.net |
| Human Plasma | 93.7 ± 0.12% | HPLC | nih.gov |
Computational Chemistry and in Silico Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.
In the study of ketorolac (B1673617), molecular docking simulations have been performed to investigate its binding affinity and mode of interaction with its primary target, the cyclooxygenase (COX) enzymes (COX-1 and COX-2) nih.govnih.gov. These studies have been crucial in understanding the structural basis of ketorolac's potent anti-inflammatory and analgesic effects. For instance, docking studies have elucidated the specific amino acid residues within the active site of the COX enzymes that are critical for the binding of ketorolac nih.gov.
Furthermore, molecular docking has been employed to predict the binding affinities of various ketorolac derivatives and degradation products. One study performed molecular docking of ketorolac and its degradation products against the prostaglandin (B15479496) H2 (PGH2) synthase protein (PDB ID: 5F19) to determine their binding affinities nih.govobstetricsandgynaecologyforum.com. The results indicated that some degradation products exhibited considerably increased binding affinities compared to the parent drug, while others showed a decrease obstetricsandgynaecologyforum.com.
Table 1: Binding Affinities of Ketorolac and its Degradation/Modified Products
| Compound | Binding Affinity (kcal/mol) |
| Ketorolac (K) | -8.7 |
| K1 | -8.6 |
| K2 | -10.0 |
| K3 | -8.5 |
| K4 | -9.5 |
| K5 | -9.1 |
Data sourced from a molecular docking study against prostaglandin H2 (PGH2) synthase protein (PDB ID: 5F19) obstetricsandgynaecologyforum.com.
These predictions of binding affinity are instrumental in the early stages of drug design, allowing for the prioritization of compounds with the most promising therapeutic potential.
Density Functional Theory (DFT) for Structural Optimization and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been extensively applied to optimize the molecular structures of ketorolac and its derivatives, as well as to calculate a wide range of their physicochemical properties nih.govresearchgate.net.
By employing DFT with specific functionals and basis sets, such as B3LYP/6-31G(d), researchers have been able to obtain the optimized geometries of ketorolac and its degradation products nih.govresearchgate.net. These optimized structures provide the foundation for further computational analyses, including the calculation of thermodynamic properties, frontier molecular orbital features (HOMO-LUMO), dipole moments, and molecular electrostatic potentials nih.govmdpi.com.
The calculation of thermodynamic parameters can reveal the thermal stability of the different structures, while the analysis of frontier molecular orbitals can provide insights into the chemical reactivity of the compounds nih.gov. For example, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity nih.gov. Such DFT-based calculations are invaluable for understanding the inherent stability and biochemical interactions of ketorolac and for guiding the design of new, more potent, and stable analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity mdpi.comresearchgate.net. QSAR analysis is a powerful tool for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process.
2D QSAR for Anti-inflammatory Activity Prediction
In the context of ketorolac, 2D QSAR analysis has been specifically utilized to quantify the anti-inflammatory activity of its derivatives consensus.appmdpi.com. In one such study, a 2D QSAR model was developed to predict the anti-inflammatory activity of 42 newly designed ketorolac-derived bioisosteres consensus.appmdpi.com. The model was built using a multiple regression equation of molecular descriptors and the quantitative activity of similar, previously studied substances mdpi.com.
This 2D QSAR analysis successfully identified several bioisosteres with predicted anti-inflammatory activity superior to that of ketorolac itself mdpi.com. This predictive capability allows researchers to focus their synthetic efforts on the most promising candidates, saving significant time and resources in the search for new and improved anti-inflammatory agents.
Molecular Dynamics Simulations (Potential Applications)
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. While specific MD simulation studies focused solely on ketorolac tromethamine are not extensively reported in the available literature, the potential applications of this technique for understanding its behavior are vast and can be inferred from studies on other nonsteroidal anti-inflammatory drugs (NSAIDs).
Potential applications of MD simulations for ketorolac include:
Elucidating Drug-Receptor Interactions: MD simulations can provide a dynamic picture of how ketorolac binds to and interacts with the COX enzymes over time, offering insights that are not available from static docking studies.
Investigating Membrane Permeation: Understanding how ketorolac interacts with and permeates through cell membranes is crucial for its absorption and distribution. MD simulations of ketorolac within a lipid bilayer could reveal the molecular details of this process.
Assessing Conformational Flexibility: MD simulations can explore the conformational landscape of ketorolac, identifying the most stable and biologically relevant conformations.
Studying the Effects of Solvation: The behavior of a drug molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between ketorolac and water molecules, providing a more realistic representation of its behavior in a biological environment.
By applying MD simulations, researchers could gain a more comprehensive and dynamic understanding of ketorolac's mechanism of action and its interactions within a biological system, which can be invaluable for the design of next-generation anti-inflammatory drugs.
Bioisostere Design and Activity Prediction
Bioisosteric replacement is a strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a part of a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties, such as enhanced activity, reduced side effects, or a better pharmacokinetic profile.
In the case of ketorolac, bioisosteric replacement has been employed to design new derivatives with potentially improved anti-inflammatory activity and reduced gastrointestinal side effects consensus.appmdpi.com. In a notable study, 42 ketorolac-derived bioisosteres were designed using in silico techniques consensus.appmdpi.com. The activity of these newly designed molecules was then predicted using a combination of methods, including 2D QSAR analysis consensus.appmdpi.com.
The results of this study identified three highly active molecules that were predicted to have better anti-inflammatory activity than ketorolac mdpi.com. This demonstrates the power of bioisostere design coupled with computational activity prediction in the rational design of new and improved therapeutic agents.
In Silico Toxicity Prediction (of Compound and Degradation Products)
In silico toxicity prediction is a computational approach that uses data from existing toxicological studies to predict the potential toxicity of new or uncharacterized chemical compounds. This is a crucial step in the drug development process, as it can help to identify potentially harmful compounds early on, reducing the need for extensive and costly animal testing.
For ketorolac, in silico toxicity prediction has been applied to both the parent compound and its degradation products. Forced degradation studies, conducted under various stress conditions such as hydrolysis, oxidation, and photolysis, can lead to the formation of several degradation products. It is essential to assess the toxicity of these degradation products to ensure the safety of the final drug formulation.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Computational, or in silico, studies are crucial in the early phases of drug development for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in identifying potential liabilities of a drug candidate, thereby reducing the likelihood of late-stage failures. For Ketorolac, the active moiety in Ketorolac tromethamine, several in silico studies have been conducted to evaluate its ADMET profile.
One such study utilized quantum mechanical approaches to investigate the biochemical behavior of Ketorolac and its degradation products. nih.gov Density functional theory (DFT) was employed to optimize the structures and predict their properties. nih.govresearchgate.net The ADMET predictions from this research indicated favorable pharmacokinetic and non-carcinogenic properties for Ketorolac and its derivatives. nih.govresearchgate.netresearchgate.net
Another computational investigation focused on Ketorolac and its modified analogues, employing DFT to optimize their structures and predict physicochemical properties. researchgate.net This study also involved ADMET calculations to assess the safety and efficacy of the designed analogues. researchgate.netbiomedres.us The AdmetSAR online database was utilized to predict the ADMET properties of Ketorolac and its analogues. biomedres.usbiomedres.us
The collective findings from these in silico studies provide a comprehensive overview of the predicted ADMET profile of Ketorolac.
Detailed Research Findings
In silico ADMET predictions for Ketorolac reveal a profile that is generally favorable for a therapeutic agent. The predictions suggest good absorption and distribution characteristics, with some potential for metabolism and a low likelihood of significant toxicity.
With regard to absorption , computational models predict that Ketorolac has positive human intestinal absorption. biomedres.us This is a critical factor for orally administered drugs, indicating that the compound is likely to be well-absorbed from the gastrointestinal tract.
For distribution , the prediction for Blood-Brain Barrier (BBB) penetration is positive, suggesting that Ketorolac may cross into the central nervous system. biomedres.us Additionally, Ketorolac is predicted to be a non-inhibitor of P-glycoprotein, a transporter that can pump drugs out of cells and affect their distribution and efficacy. biomedres.us
In terms of metabolism , the in silico models provide insights into how the body might process Ketorolac. While detailed metabolic pathways are best determined through experimental studies, computational predictions can identify potential sites of metabolism and the enzymes that might be involved.
Regarding toxicity , computational models predict that Ketorolac is non-carcinogenic. nih.govresearchgate.net The acute oral toxicity is predicted to be Category III, which is considered less toxic than the parent drug in some analogue studies. biomedres.us
These computational predictions align with and provide a theoretical basis for the observed pharmacokinetic properties of Ketorolac tromethamine in preclinical and clinical settings. nih.gov
Data Tables
The following tables summarize the in silico predicted ADMET properties for Ketorolac.
Table 1: Predicted Absorption and Distribution Properties of Ketorolac
| Parameter | Predicted Value | Reference |
|---|---|---|
| Human Intestinal Absorption | Positive | biomedres.us |
| Blood-Brain Barrier (BBB) Penetration | Positive | biomedres.us |
| P-glycoprotein Inhibitor | Non-inhibitor | biomedres.us |
Table 2: Predicted Toxicity Profile of Ketorolac
| Toxicity Endpoint | Predicted Result | Reference |
|---|---|---|
| Carcinogenicity | Non-carcinogenic | nih.govresearchgate.netbiomedres.us |
| Acute Oral Toxicity | Category III | biomedres.us |
Degradation and Stability Research
Forced Degradation Product Characterization
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Ketorolac (B1673617) tromethamine has been subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. nih.gov
These studies reveal that ketorolac tromethamine is susceptible to degradation under hydrolytic (acidic, basic, and neutral), photolytic, and thermal conditions. nih.govresearchgate.net In contrast, the solid form of the drug demonstrates stability under photolytic stress. nih.gov A comprehensive analysis using advanced techniques such as high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (LC/ESI/Q/TOF/MS/MS) has led to the identification and characterization of nine distinct degradation products. nih.gov
The extent of degradation varies significantly with the nature and strength of the stressor. Significant degradation is observed under thermal conditions. unpad.ac.idunpad.ac.id In hydrolytic conditions, 1N acid and base cause moderately significant and comparable levels of degradation. unpad.ac.idunpad.ac.id However, degradation is marginal in 0.1N acid-base hydrolysis, which is comparable to the effects of oxidative conditions. unpad.ac.idunpad.ac.id Photolytic conditions result in insignificant degradation. unpad.ac.idunpad.ac.id
| Stress Condition | Reagents and Conditions | Observed Degradation Level |
|---|---|---|
| Acid Hydrolysis | 1N HCl | Moderately Significant unpad.ac.idunpad.ac.id |
| Acid Hydrolysis | 0.1N HCl | Marginal unpad.ac.idunpad.ac.id |
| Base Hydrolysis | 1N NaOH | Moderately Significant unpad.ac.idunpad.ac.id |
| Base Hydrolysis | 0.1N NaOH | Marginal unpad.ac.idunpad.ac.id |
| Oxidation | 3% Hydrogen Peroxide | Marginal unpad.ac.idunpad.ac.id |
| Thermal | Heat (50-70°C) | Significant unpad.ac.idunpad.ac.id |
| Photolytic | UV and Sunlight | Insignificant unpad.ac.idunpad.ac.id |
Stability Studies in Various Research Media
The stability of ketorolac tromethamine has also been evaluated in various media relevant to its formulation and administration, including intravenous (IV) solutions and solid powder blends.
In Intravenous Solutions: Research has demonstrated the stability of ketorolac tromethamine in common IV solutions. In one study, solutions prepared at concentrations of 15 mg/50 mL and 30 mg/50 mL in polyvinylchloride (PVC) minibags were stored at both room temperature (23°C) and under refrigeration (4°C). cjhp-online.ca Over a 21-day period, both concentrations at both temperatures retained more than 95% of the initial drug concentration, with insignificant amounts of degradation products detected. cjhp-online.caresearchgate.net
Another study investigated its stability in 5% Dextrose Injection and 0.9% Sodium Chloride Injection. researchgate.net The admixtures were found to be stable for at least 50 days when stored at 5°C. researchgate.net At 25°C, stability was maintained for at least 35 days in the 0.9% sodium chloride admixture. researchgate.net However, in the 5% dextrose injection at 25°C, stability was limited to only seven days, which was attributed to a significant drop in the solution's pH from 6.6 to 4.3 over 14 days. researchgate.net
| Medium | Concentration | Storage Condition | Duration | Results |
|---|---|---|---|---|
| PVC Minibags | 15 mg/50 mL & 30 mg/50 mL | 23°C (Room Temp) | 21 Days | >95% of initial concentration retained cjhp-online.caresearchgate.net |
| PVC Minibags | 15 mg/50 mL & 30 mg/50 mL | 4°C (Refrigerated) | 21 Days | >95% of initial concentration retained cjhp-online.caresearchgate.net |
| 0.9% Sodium Chloride | Not Specified | 5°C | ≥ 50 Days | Stable researchgate.net |
| 0.9% Sodium Chloride | Not Specified | 25°C | ≥ 35 Days | Stable researchgate.net |
| 5% Dextrose Injection | Not Specified | 5°C | ≥ 50 Days | Stable researchgate.net |
| 5% Dextrose Injection | Not Specified | 25°C | 7 Days | Unstable due to pH drop researchgate.net |
In Powder Blends: The stability of ketorolac in solid formulations is influenced by its salt form and the excipients used. A study comparing different forms in powder blends stored for 3 months at 50°C and 75% relative humidity found significant differences in stability. nih.gov The tromethamine salt blend showed a 10.2% drug loss, whereas the calcium salt and free acid blends exhibited only 0.2% and 0.5% drug loss, respectively. nih.gov This indicates that the tromethamine salt is less stable under these conditions. researchgate.netnih.gov The study also revealed that excipients such as croscarmellose sodium and microcrystalline cellulose (B213188) can destabilize ketorolac tromethamine. nih.gov
Novel Research Approaches and Methodological Advancements
Development of Sustained Drug Delivery Systems for Research Models (e.g., Ocular Coils)
To overcome the limitations of conventional ocular drug delivery methods like eye drops, which can be compromised by low patient compliance and poor bioavailability, novel sustained-release systems have been developed for research purposes. One such advancement is a ketorolac-loaded ocular coil designed for placement in the lower conjunctival fornix.
This device consists of a coiled, coated wire filled with microspheres containing ketorolac (B1673617) tromethamine, engineered to act as a slow-release drug delivery system. In vitro studies demonstrated an initial high release (burst) of ketorolac, followed by a sustained release for up to 28 days.
Pharmacokinetic studies in New Zealand White rabbits showed that the ocular coil delivered higher ketorolac levels in the aqueous humor and plasma within the first four hours compared to conventional eye drops. nih.gov Drug concentrations were detectable for extended periods: up to 28 days in tears, 4 days in aqueous humor, and 24 hours in plasma. nih.gov In an induced ocular inflammation model in rabbits, the ocular coil was as effective as eye drops in suppressing key inflammatory markers, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in both aqueous humor and plasma. nih.gov This research model demonstrates the feasibility of the ocular coil for providing sustained, localized drug delivery and maintaining therapeutic concentrations for extended durations. nih.govbohrium.com
Exploration of Novel Mechanisms and Targets in Preclinical Studies
Preclinical investigations have identified novel mechanisms of action for ketorolac, distinct from its classical cyclooxygenase (COX) inhibition. This research has focused on the differential activities of its stereoisomers, or enantiomers.
A significant area of novel research has centered on the R-enantiomer of ketorolac. Unlike the S-enantiomer, which is responsible for the drug's anti-inflammatory and COX-inhibitory activity, R-ketorolac has been identified as a direct, allosteric inhibitor of the Rho GTPases, Rac1 (Ras-related C3 botulinum toxin substrate 1) and Cdc42 (cell division control protein 42). nih.govnih.govsemanticscholar.org These GTPases are crucial regulators of cell behaviors integral to cancer metastasis, such as migration, adhesion, and invasion. nih.govnih.gov
In preclinical studies using immortalized human ovarian adenocarcinoma cells (SKOV3ip) and primary, patient-derived ovarian cancer cells, R-ketorolac robustly inhibited the activation of Rac1 and Cdc42 that was stimulated by growth factors or serum. nih.govnih.gov The inhibition was dose-dependent and enantiomer-selective; S-ketorolac showed minimal inhibitory activity even at high concentrations. nih.gov This inhibition of Rac1 and Cdc42 by R-ketorolac led to a significant reduction (>80%) in the activation of downstream effectors, the p21-activated kinases PAK1 and PAK2. nih.govnih.govsemanticscholar.org Consequently, R-ketorolac was shown to significantly inhibit cancer cell adhesion, migration, and invasion in these in vitro models. nih.govmedrxiv.org
| Target GTPase | EC₅₀ Value (µM) |
|---|---|
| Rac1 | 0.587 |
| Cdc42 | 2.577 |
Data sourced from studies on growth factor-dependent activation in SKOV3ip cells. nih.gov
Synergistic Interactions with Other Therapeutic Agents (Preclinical/In Vitro)
Preclinical studies have explored the potential for ketorolac to work synergistically with other agents, potentially enhancing therapeutic effects. These investigations have been conducted in various in vitro and animal models.
One study developed a poly(lactic-co-glycolic acid) (PLGA)-based nanocomposite that co-loaded ketorolac with the corticosteroid prednisolone. unm.edu In a mouse model of chronic inflammatory pain, this dual-drug nanoparticle formulation demonstrated synergistic analgesic and anti-inflammatory effects compared to the administration of the free drugs. unm.edu
In a formalin-induced pain model in rats, the combination of ketorolac with ascorbic acid (vitamin C) produced a synergistic antinociceptive effect. Isobolographic analysis confirmed this synergy, indicating that the combination could achieve significant analgesia at lower doses than either agent alone. researchgate.net The effective concentration for 30% antinociception (EC₃₀) was determined to demonstrate this interaction. researchgate.net
Further research in a rat model of peripheral neuropathy (spared nerve injury) found that while ketorolac alone was not effective against neuropathic pain behaviors, its combination with either tramadol (B15222) or pregabalin (B1679071) produced profound synergistic analgesic effects. nih.govbenthamscience.com The combination of ketorolac and pregabalin markedly attenuated mechanical allodynia, while both combinations significantly diminished cold allodynia. nih.govbenthamscience.com
| Combination Agent | Research Model | Observed Synergistic Effect |
|---|---|---|
| Prednisolone | Mouse model of chronic inflammatory pain | Enhanced analgesic and anti-inflammatory effects unm.edu |
| Ascorbic Acid | Rat model of formalin-induced pain | Enhanced antinociceptive effect researchgate.net |
| Tramadol | Rat model of peripheral neuropathy | Synergistic analgesia, particularly for cold allodynia nih.govbenthamscience.com |
| Pregabalin | Rat model of peripheral neuropathy | Synergistic analgesia for mechanical and cold allodynia nih.govbenthamscience.com |
Omics Technologies in Preclinical Research (e.g., Gene Expression, Proteomics)
The application of "omics" technologies has begun to provide a deeper, systems-level understanding of ketorolac's effects in preclinical models. These methodologies allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics).
In the context of genomics and transcriptomics, preclinical research on a nano-spray dried nanoparticle formulation of ketorolac tromethamine demonstrated an impact on gene expression. The nanoparticle formulation was found to cause a five-fold increase in collagen gene (COL1A1) expression compared to ketorolac alone in cell-based assays, suggesting a potential role in wound healing processes. nih.gov Furthermore, preclinical data cited in exploratory cancer research suggests ketorolac can block the ATP-dependent RNA helicase DDX3, which in turn leads to the downregulation of the proto-oncogene MDM2, a negative regulator of the tumor suppressor TP53. nih.gov
Proteomics, the study of proteins, has also been applied. In a preclinical mouse model of inflammation, immunohistochemical analysis was used to assess the expression of key inflammatory proteins. Treatment with a ketorolac-prednisolone nanocomposite led to the reduced expression of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in hind paw tissues, confirming its anti-inflammatory activity at the protein level. nih.gov
While specific metabolomic studies focusing solely on ketorolac are not widely documented, this technology is recognized as a valuable tool for investigating the metabolic alterations induced by NSAIDs as a class. researchgate.net Such approaches hold the potential to further elucidate the systemic biochemical effects of ketorolac in preclinical settings.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying ketorolac tromethamine in pharmaceutical formulations?
- Methodological Answer : UV spectrophotometry (multivariate regression at 313 nm and 276 nm) and RP-HPLC (C18 column with methanol-water-phosphoric acid mobile phase) are widely used for quantification in bulk drugs and formulations. UV methods are cost-effective for routine analysis, while HPLC provides higher specificity for complex matrices . Stability-indicating assays often employ gradient elution to separate degradation products .
Q. What is the pharmacokinetic profile of ketorolac tromethamine across different administration routes?
- Methodological Answer : Bioavailability studies show rapid absorption after intramuscular (IM) administration (Tmax = 45–60 minutes), with oral bioavailability at 80–100%. Plasma half-life is 5–6 hours, but duration of analgesia (4–6 hours) is shorter due to tissue redistribution. Population pharmacokinetic models should account for interindividual variability in clearance, particularly in patients with renal impairment .
Q. How does ketorolac tromethamine interact with common intravenous fluids during co-administration?
- Methodological Answer : Compatibility studies using simulated Y-site administration demonstrate stability in 5% dextrose and 0.9% sodium chloride for 24 hours at 25°C. However, precipitation occurs with lactated Ringer’s solution due to pH incompatibility. Turbidimetric analysis and HPLC are used to assess particulate formation and chemical stability .
Advanced Research Questions
Q. What methodological considerations are critical when assessing ketorolac tromethamine compatibility with opioids and antipsychotics in multimodal analgesia?
- Methodological Answer : Incompatibility with haloperidol lactate (pH-driven precipitation) and morphine (synergistic COX inhibition but additive gastrointestinal toxicity) requires:
- Experimental Design : Use dynamic light scattering for particle size analysis during simulated co-infusion.
- Analytical Validation : Monitor pH shifts and quantify free ketorolac via HPLC-DAD after 4 hours of mixing .
Q. How do freezing and long-term storage affect the stability of ketorolac tromethamine solutions?
- Methodological Answer : Accelerated stability studies (−20°C for 90 days) show ≤2% degradation when using cryoprotectants (e.g., polyethylene glycol). Microwave thawing introduces variability (±8% concentration loss) compared to ambient thawing. Method: Forced degradation via thermal cycling (40°C/75% RH) coupled with mass spectrometry to identify degradation pathways .
Q. What advanced chromatographic techniques enable simultaneous quantification of ketorolac tromethamine and its metabolites in biological matrices?
- Methodological Answer : HPTLC on silica gel with n-butanol-chloroform-acetic acid mobile phase (detection at 323 nm) achieves LOQ of 200 ng/mL in plasma. For metabolite profiling, UPLC-QTOF-MS with ESI+ ionization identifies p-hydroxyketorolac as the primary metabolite. Validation requires ≤15% CV for inter-day precision .
Q. How does the crystalline form of ketorolac tromethamine influence dissolution kinetics and bioavailability?
- Methodological Answer : Polymorph screening (Forms I, II, III) via XRPD and DSC reveals Form I (monoclinic) has optimal solubility (0.26 logP). Dissolution studies using USP Apparatus II (900 mL phosphate buffer, pH 7.4, 50 rpm) show Form I achieves 85% release in 30 minutes, critical for rapid-onset analgesia .
Q. What experimental models elucidate the central vs. peripheral antinociceptive mechanisms of ketorolac tromethamine?
- Methodological Answer : Intracerebroventricular administration in mice (p-phenylquinone-induced writhing) demonstrates ED50 of 7.34 µg/mouse for central action. Comparative studies with COX-1/COX-2 knockout mice and prostaglandin E2 ELISA in inflamed tissue differentiate peripheral COX inhibition .
Methodological Tables
Table 1 : Stability of Ketorolac Tromethamine in Common Infusion Fluids
Table 2 : Comparison of Analytical Methods for Ketorolac Quantification
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
